Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis-
Description
Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- is a complex organic compound known for its unique structure and properties It is a derivative of coumarin, a naturally occurring compound found in many plants
Properties
IUPAC Name |
2-[5-(carboxymethoxy)-4-methyl-2-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O8/c1-7-2-13(19)22-10-4-8(20-5-11(15)16)3-9(14(7)10)21-6-12(17)18/h2-4H,5-6H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIRWZSABYLNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC(=O)O)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146857 | |
| Record name | Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38035-11-9 | |
| Record name | Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38035-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2′-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- typically involves the reaction of 4-methyl-2-oxo-2H-1-benzopyran-7-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted coumarins .
Scientific Research Applications
Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-Acetoxy-4-methylcoumarin: Another coumarin derivative with similar structural features but different functional groups.
Dimethyl 2,2’-[(4-methyl-2-oxo-2H-chromene-5,7-diyl)bis(oxy)]diacetate: A dimethyl ester derivative with similar core structure.
Uniqueness
Acetic acid, 2,2’-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- is unique due to its specific acetic acid groups, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Acetic acid, specifically the compound Acetic acid, 2,2'-[(4-methyl-2-oxo-2H-1-benzopyran-5,7-diyl)bis(oxy)]bis- , is a derivative of acetic acid that features a complex structure with potential biological activity. This compound is of interest due to its possible therapeutic applications and biological mechanisms.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structural features:
- Molecular Formula : C₁₂H₁₀O₅
- CAS Registry Number : 15518-82-8
The structure includes a benzopyran moiety, which is known for its biological significance in various natural products and synthetic compounds.
Antioxidant Activity
Research indicates that compounds similar to this acetic acid derivative exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. Studies have shown that such compounds can scavenge free radicals effectively, thus protecting cellular components from damage.
Antimicrobial Properties
The benzopyran derivatives have been reported to possess antimicrobial activity against various pathogens. For instance, compounds with similar structures have demonstrated effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Preliminary studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions like arthritis and other inflammatory disorders.
Case Studies
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Study on Antioxidant Capacity :
- A study evaluated the antioxidant capacity of various benzopyran derivatives, including acetic acid derivatives. The results indicated a significant reduction in lipid peroxidation levels when treated with these compounds, highlighting their potential as natural antioxidants.
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Antimicrobial Efficacy :
- In vitro tests were conducted on the antimicrobial activity of similar compounds against Staphylococcus aureus and Candida albicans. The results showed that the compounds inhibited growth effectively at varying concentrations, suggesting their potential use as antimicrobial agents.
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Anti-inflammatory Mechanism :
- A research paper explored the anti-inflammatory properties of benzopyran derivatives in animal models. The findings revealed a decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound, indicating its potential therapeutic role in managing inflammation.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
